[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Overview
Description
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate typically involves multi-step organic reactions. The process may start with the preparation of the chromen-4-one core, followed by the introduction of the benzodioxin moiety and the pentanoate ester group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and chromen-4-one moieties.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development. It could interact with specific enzymes or receptors in the body.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)butanoate
- [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)hexanoate
Uniqueness
The uniqueness of [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO8/c1-19(2)15-25(33-32(36)39-18-21-7-5-4-6-8-21)31(35)41-23-10-11-24-27(17-23)40-20(3)29(30(24)34)22-9-12-26-28(16-22)38-14-13-37-26/h4-12,16-17,19,25H,13-15,18H2,1-3H3,(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFRONSHBZHBIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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